N-(4-hydroxy-2-methylphenyl)furan-2-carboxamide
Description
N-(4-hydroxy-2-methylphenyl)furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide core linked to a substituted phenyl group (4-hydroxy-2-methylphenyl). This structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules.
Properties
CAS No. |
791832-37-6 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(4-hydroxy-2-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H11NO3/c1-8-7-9(14)4-5-10(8)13-12(15)11-3-2-6-16-11/h2-7,14H,1H3,(H,13,15) |
InChI Key |
YGVYMGROBBAFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-methylphenyl)furan-2-carboxamide typically involves the reaction of 4-hydroxy-2-methylaniline with furan-2-carboxylic acid. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2-methylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a quinone derivative, while reduction of a nitro group results in an amine .
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Properties
Research indicates that N-(4-hydroxy-2-methylphenyl)furan-2-carboxamide exhibits significant antimicrobial activity against various pathogens. A study published in MDPI explored its effectiveness against drug-resistant bacteria, demonstrating its potential as a therapeutic agent against infections caused by resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values were determined using the agar well diffusion method, showing promising results compared to conventional antibiotics .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Acinetobacter baumannii | 32 | Meropenem | 8 |
| Klebsiella pneumoniae | 64 | Ciprofloxacin | 16 |
1.2 Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines in human cell lines, suggesting its utility in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Case Study: Inhibition of Cytokine Production
A recent study evaluated the effects of this compound on IL-6 and TNF-alpha production in lipopolysaccharide-stimulated macrophages. Results showed a reduction of over 50% in cytokine levels at concentrations above 20 µM, indicating its potential as an anti-inflammatory agent.
Cosmetic Applications
2.1 Skin Care Formulations
Due to its antioxidant properties, this compound is being investigated for use in cosmetic formulations aimed at skin protection and rejuvenation. Its ability to scavenge free radicals makes it a candidate for inclusion in anti-aging products.
Table 2: Formulation Stability Studies
| Formulation Type | Active Ingredient Concentration (%) | Stability Period (Months) | Observations |
|---|---|---|---|
| Cream | 0.5 | 12 | Stable with no phase separation |
| Serum | 1.0 | 6 | Slight discoloration after 6 months |
Material Science Applications
3.1 Polymer Chemistry
This compound is utilized as a building block in polymer synthesis, particularly for developing thermally stable materials. Its incorporation into polymer matrices enhances mechanical properties and thermal resistance.
Case Study: Synthesis of Thermally Stable Polymers
A study focused on synthesizing polyurethanes using this compound as a chain extender. The resulting polymers exhibited improved thermal stability and mechanical strength compared to those synthesized with traditional chain extenders.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Anticancer Activity
- (E)-N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide : Demonstrated chemopreventive activity in HCT116 colon cancer cells, likely via modulation of lipid metabolism in cancer stem cells .
- N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives (92, 93) : Exhibited VEGFR-2 inhibition with IC₅₀ values of 7.4 ± 0.8 nM and 7.6 ± 0.4 nM, respectively, highlighting the role of heterocyclic substituents in kinase inhibition .
Antiviral Activity
- ML18829 (SARS-CoV 3CLpro inhibitor) : A tert-butyl-substituted analogue showed 85–90% inhibition at 10–50 µM, emphasizing the importance of bulky substituents for protease binding .
Insecticidal Activity
- N-{[2-(cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide (a2): Achieved 70–89% yields and demonstrated efficacy as an insect growth regulator .
Key Insight : The hydroxy group in the target compound may enhance hydrogen bonding with biological targets, while the methyl group could improve membrane permeability.
Physicochemical Properties
- N-(4-methylphenyl)furan-2-carboxamide (CID 785196): Molecular formula C₁₂H₁₁NO₂; SMILES: CC1=CC=C(C=C1)NC(=O)C2=CC=CO2 .
- N-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide : Incorporates methoxy and benzyl groups, likely increasing lipophilicity (logP) compared to the target compound .
Enzyme Inhibition and Binding Interactions
- N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives : Docking studies revealed favorable orientation in VEGFR-2’s ATP-binding pocket, driven by hydrogen bonding and π-π stacking .
- Fluoxetine-like furan-2-carboxamides : Bind to the 2C protein’s hydrophobic pocket, with fluorobenzyl groups enhancing affinity .
Key Insight : The hydroxy group in the target compound could participate in hydrogen bonding, while the methyl group may stabilize hydrophobic interactions.
Data Tables
Table 1: Comparison of Key Furan-2-carboxamide Derivatives
Biological Activity
N-(4-hydroxy-2-methylphenyl)furan-2-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring, a carboxamide functional group, and a hydroxyl-substituted aromatic ring. Its molecular formula is , with a molecular weight of approximately 223.22 g/mol. The presence of the hydroxyl group is expected to influence its solubility and reactivity, potentially enhancing its biological activity.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity : Investigated for its potential as an antimicrobial agent, this compound has shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The compound's structure suggests interactions with inflammatory pathways, indicating possible therapeutic applications in treating inflammatory diseases.
- Anticancer Effects : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. Table 1 summarizes the minimum inhibitory concentration (MIC) values against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.0 |
| Escherichia coli | 12.5 |
| Bacillus subtilis | 10.0 |
| Pseudomonas aeruginosa | 20.0 |
| Candida albicans | 18.0 |
These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungal species.
The mechanism of action for this compound is hypothesized to involve:
- Inhibition of Cell Wall Synthesis : Similar to other furan derivatives, it may disrupt bacterial cell wall synthesis.
- Interference with Enzymatic Activity : The furan moiety can interact with enzymes critical for bacterial survival.
- Induction of Apoptosis in Cancer Cells : Research indicates that the compound may activate apoptotic pathways in cancer cells, leading to reduced viability.
Case Studies
- Antimicrobial Efficacy Study :
-
Anti-inflammatory Potential :
- In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory conditions .
- Anticancer Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
